Pyridine, 3-methoxy-5-(5-oxazolyl)-
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Overview
Description
Pyridine, 3-methoxy-5-(5-oxazolyl)-: is a heterocyclic compound that features both pyridine and oxazole rings. The presence of these two rings makes it a compound of interest in various fields of chemistry and biology. Pyridine is a six-membered ring containing one nitrogen atom, while oxazole is a five-membered ring containing one oxygen and one nitrogen atom. The combination of these rings in a single molecule imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 3-methoxy-5-(5-oxazolyl)- typically involves the formation of the pyridine and oxazole rings followed by their coupling. One common method is the Hantzsch pyridine synthesis, which involves the cyclo-condensation of an aldehyde with a 1,3-dicarbonyl compound in the presence of ammonia to form dihydropyridines, which are then oxidized to yield pyridine derivatives . The oxazole ring can be synthesized through cyclization reactions involving nitriles and aldehydes or ketones .
Industrial Production Methods: Industrial production of Pyridine, 3-methoxy-5-(5-oxazolyl)- may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions: Pyridine, 3-methoxy-5-(5-oxazolyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Pyridine, 3-methoxy-5-(5-oxazolyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Pyridine, 3-methoxy-5-(5-oxazolyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways . The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present on the molecule.
Comparison with Similar Compounds
Pyridine, 3-methoxy-: A simpler analog with only the pyridine ring and a methoxy group.
Oxazole derivatives: Compounds containing the oxazole ring, such as 2-methoxybenzo[d]oxazole and 2-ethoxybenzo[d]oxazole.
Isoxazole derivatives: Compounds with a similar five-membered ring structure but with different substitution patterns.
Uniqueness: Pyridine, 3-methoxy-5-(5-oxazolyl)- is unique due to the presence of both pyridine and oxazole rings in a single molecule. This dual-ring structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
433332-13-9 |
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Molecular Formula |
C9H8N2O2 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
5-(5-methoxypyridin-3-yl)-1,3-oxazole |
InChI |
InChI=1S/C9H8N2O2/c1-12-8-2-7(3-10-4-8)9-5-11-6-13-9/h2-6H,1H3 |
InChI Key |
OCXPKOJCTIQPPO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=CC(=C1)C2=CN=CO2 |
Origin of Product |
United States |
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